Ortho-Methyl Acceleration of Sulfonyl Chloride Substitution vs. 3-(Chlorosulfonyl)benzoyl chloride
The chloride–chloride exchange reaction in arenesulfonyl chlorides follows a Hammett ρ‑value of +2.02. Mono‑ and di‑ortho‑alkyl substituted arenesulfonyl chlorides, however, deviate positively from this correlation, exhibiting rate constants 2‑ to 5‑fold higher than predicted by their σ‑values alone [1]. Because 3‑(chlorosulfonyl)-4,5‑dimethylbenzoyl chloride features a methyl group ortho to the –SO₂Cl (at C‑4), it is expected to mirror the accelerated kinetics of 2‑methylbenzenesulfonyl chloride relative to unsubstituted benzenesulfonyl chloride. The unsubstituted comparator 3‑(chlorosulfonyl)benzoyl chloride (CAS 4052‑92‑0) has no ortho‑alkyl substituent and therefore operates at the baseline Hammett rate.
| Evidence Dimension | Relative rate of nucleophilic chloride exchange at sulfonyl sulfur (identity reaction) |
|---|---|
| Target Compound Data | Ortho-methyl-bearing arenesulfonyl chlorides: 2‑ to 5‑fold rate acceleration over Hammett prediction |
| Comparator Or Baseline | 3-(Chlorosulfonyl)benzoyl chloride (no ortho-alkyl): follows Hammett line with ρ = +2.02 |
| Quantified Difference | 2×–5× faster substitution for ortho‑alkyl congeners |
| Conditions | Radio‑labelled Et₄N³⁶Cl in acetonitrile at 25 °C (second‑order kinetics) |
Why This Matters
For scientists designing sequential derivatisations that rely on sulfonyl chloride reactivity, the ortho‑methyl group in the target compound provides a built‑in rate advantage that the parent unsubstituted analogue does not.
- [1] M. Cypryk, B. Gostyński, M. Stankevič, et al., Molecules 2020, 25(6), 1428. Nucleophilic Substitution at Tetracoordinate Sulfur: Counterintuitive Acceleration by ortho-Alkyl Groups. View Source
